

Avelumab Technical Support Center: Preventing Aggregation in Solution

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Avelumab aggregation in solution. Our goal is to equip you with the necessary information to ensure the stability and integrity of Avelumab throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Avelumab aggregation?

A1: Avelumab, like other monoclonal antibodies, can aggregate due to a variety of stress factors that disrupt its native structure, exposing hydrophobic regions that are prone to self-association. Key causes include:

- Environmental Stress: Exposure to extreme pH, elevated temperatures, and oxidative stress can destabilize the antibody.[1]
- Mechanical Stress: Agitation, shearing forces during pumping or filtration, and freeze-thaw cycles can induce unfolding and subsequent aggregation.[1][2]
- Formulation Issues: An inappropriate buffer system, incorrect pH, or the absence of necessary stabilizing excipients can lead to instability.



- High Protein Concentration: Increased protein-protein interactions at high concentrations can promote aggregation.[2]
- Interactions with Surfaces: Adsorption to interfaces such as air-water, liquid-solid (e.g., vials, syringes), or ice-water can trigger aggregation.[3]

Q2: What is the recommended formulation for Avelumab to minimize aggregation?

A2: The approved formulation for Avelumab (Bavencio®) is a sterile, preservative-free, clear, colorless to slightly yellow solution. The specific composition is designed to maintain stability and is as follows:

Component	Concentration Purpose		
Avelumab	20 mg/mL	Active Pharmaceutical Ingredient	
D-Mannitol	51 mg/mL (approx. 280 mM)	Stabilizer/Tonicity-adjusting agent	
Glacial Acetic Acid	0.6 mg/mL (forms Acetate buffer)	Buffering agent	
Polysorbate 20	0.5 mg/mL Surfactant to prevent surfactant adsorption		
Sodium Hydroxide	0.3 mg/mL	pH adjustment	
Water for Injection	q.s.	Solvent	
Final pH	5.0 - 5.6	Optimal pH for stability	

Source: Bavencio® Prescribing Information[4], WO2017097407A1[5]

Q3: How should Avelumab be handled and stored to prevent aggregation?

A3: Proper handling and storage are critical for maintaining the stability of Avelumab. Follow these guidelines:



- Storage: Store Avelumab vials refrigerated at 2°C to 8°C (36°F to 46°F) in the original carton to protect from light. Do not freeze the solution.[6]
- Dilution: When preparing for an experiment, dilute Avelumab with either 0.9% or 0.45%
 Sodium Chloride Injection, USP. Do not use other diluents.[7]
- Mixing: Gently invert the infusion bag to mix the diluted solution. Avoid vigorous shaking or agitation, as this can cause foaming and protein denaturation.
- Materials: Use infusion bags made of polyethylene, polypropylene, or ethylene vinyl acetate and infusion sets made of polyvinyl chloride. Administer the infusion using a sterile, non-pyrogenic, low-protein binding 0.2-micron in-line or add-on filter.[8]
- Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and should be avoided.[2]

Troubleshooting Guide



Issue Observed	Potential Cause	Recommended Action
Visible particles or cloudiness in the Avelumab solution.	Protein aggregation has occurred.	Do not use the solution. Discard the vial if the solution is cloudy, discolored, or contains particulate matter.[4] Review your handling and storage procedures to identify potential stress factors.
Loss of Avelumab activity in experimental assays.	Sub-visible aggregates may be present, which can reduce the effective monomer concentration and biological activity.	Analyze the sample for the presence of aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). If aggregates are detected, optimize your formulation and handling procedures as described in the FAQs.
Increased aggregation after a freeze-thaw cycle.	Ice-water interface and cryo- concentration of solutes can induce protein unfolding and aggregation.	If freezing is necessary, consider using a cryoprotectant such as glycerol.[2] However, for the commercial formulation, freezing is not recommended. [6] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Aggregation observed during purification.	Exposure to low pH during elution from affinity columns (e.g., Protein A) can trigger aggregation. High protein concentration during elution can also be a factor.	Consider using milder elution buffers or neutralizing the pH immediately after elution. Optimize chromatography conditions to minimize the time the protein is exposed to harsh conditions.



Experimental Protocols Protocol 1: Preparation of a Stabilized Avelumab Solution

This protocol describes the preparation of a stabilized Avelumab solution based on the principles of its commercial formulation.

Materials:

- Avelumab stock solution
- D-Mannitol
- Glacial Acetic Acid
- Polysorbate 20
- Sodium Hydroxide solution (for pH adjustment)
- Water for Injection (WFI)
- · Sterile, low-protein binding containers
- 0.22 μm sterile filter

Procedure:

- Buffer Preparation:
 - Prepare a 10 mM acetate buffer by dissolving the appropriate amount of glacial acetic acid in WFI.
 - Add D-mannitol to a final concentration of 280 mM (approximately 51 mg/mL).
 - Add Polysorbate 20 to a final concentration of 0.5 mg/mL.
 - \circ Adjust the pH of the buffer to 5.2 \pm 0.1 using a sodium hydroxide solution.



Avelumab Dilution:

- Gently mix the Avelumab stock solution. Do not vortex or shake vigorously.
- Slowly add the Avelumab stock solution to the prepared buffer to achieve the desired final protein concentration (e.g., 10-20 mg/mL). Mix gently by inversion.

Sterile Filtration:

- In a laminar flow hood or biosafety cabinet, draw the Avelumab solution into a sterile syringe.
- Attach a 0.22 μm sterile, low-protein binding syringe filter to the syringe.
- Filter the solution into a sterile recipient container. Apply gentle and consistent pressure to the syringe plunger.
- If filtering a larger volume, a sterile filtration unit with a polyethersulfone (PES) membrane is recommended.[8]

Storage:

Store the final filtered solution at 2°C to 8°C, protected from light. Do not freeze.

Protocol 2: Analysis of Avelumab Aggregation by Size Exclusion Chromatography (SEC)

SEC is a standard method to quantify the amount of high molecular weight species (aggregates) in a protein solution.

Materials:

- Avelumab sample
- SEC column suitable for monoclonal antibody analysis
- HPLC system with a UV detector



Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

- System Preparation:
 - Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
- Sample Preparation:
 - If necessary, dilute the Avelumab sample to an appropriate concentration for the column and detector. Use the formulation buffer for dilution to maintain stability.
- Injection and Analysis:
 - Inject the prepared sample onto the equilibrated SEC column.
 - Run the chromatogram and record the UV absorbance at 280 nm.
- Data Analysis:
 - Identify the peaks corresponding to the monomer and high molecular weight (HMW) species (aggregates).
 - Integrate the peak areas for the monomer and HMW species.
 - Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW peaks / (Area of monomer peak + Area of HMW peaks)) * 100

Quantitative Data on Avelumab Stability

While specific quantitative data from forced degradation studies on Avelumab are not extensively published in a consolidated format, long-term stability studies have been conducted. The following table summarizes the available stability information.



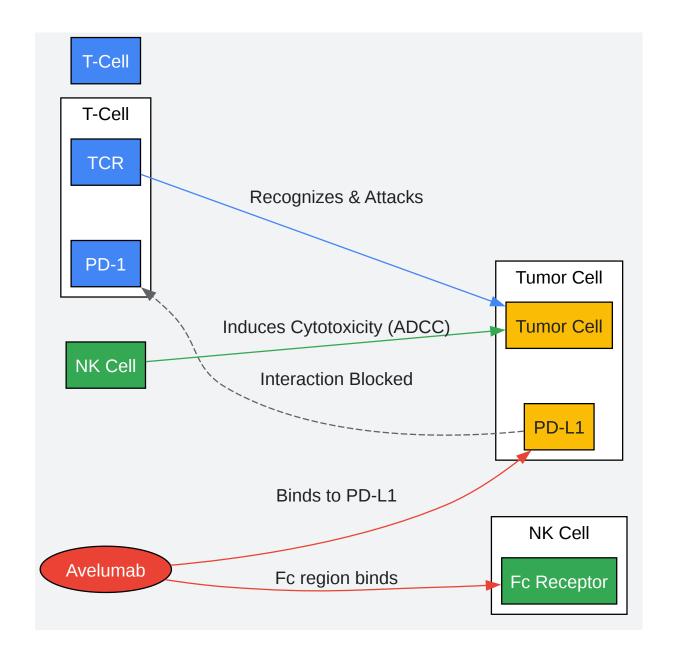
Storage Condition	Duration	Observation	Reference
5°C ± 3°C	24 months	No significant changes observed in protein content or formation of high molecular weight (HMW) species.	WO2017097407A1[5]
25°C ± 2°C (60% ± 5% Relative Humidity) - Accelerated	6 months	No significant changes observed in protein content or formation of HMW species.	WO2017097407A1[5]
40°C ± 2°C (75% ± 5% Relative Humidity) - Stressed	N/A	Stressed stability studies were performed, but specific quantitative degradation data is not provided.	BAVENCIO AMRH[6]

Forced degradation studies under various stress conditions (acid, base, peroxide, hydrolysis, reduction, and thermal stress) have been performed to establish the stability-indicating nature of analytical methods for Avelumab.[9] These studies confirmed that the methods can detect degradation products, but the exact percentage of aggregation under each condition is not publicly detailed.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Avelumab and a typical experimental workflow for its preparation and analysis.

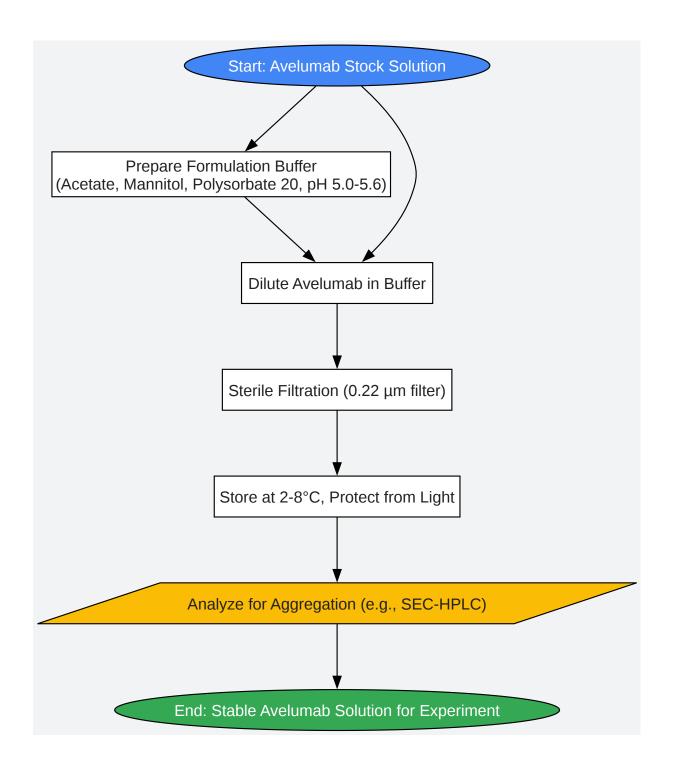




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Avelumab's Dual Mechanism of Action





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Workflow for Preparing Stable Avelumab Solution



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